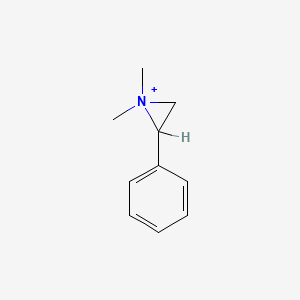

N,N-Dimethyl-2-phenylaziridinium

Description

Structure

3D Structure

Properties

CAS No. |

2641-72-7 |

|---|---|

Molecular Formula |

C10H14N+ |

Molecular Weight |

148.22 g/mol |

IUPAC Name |

1,1-dimethyl-2-phenylaziridin-1-ium |

InChI |

InChI=1S/C10H14N/c1-11(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/q+1 |

InChI Key |

DYIMPZBCNGBMRV-UHFFFAOYSA-N |

SMILES |

C[N+]1(CC1C2=CC=CC=C2)C |

Canonical SMILES |

C[N+]1(CC1C2=CC=CC=C2)C |

Synonyms |

N,N-dimethyl-2-phenylaziridinium N,N-dimethyl-2-phenylaziridinium ion N,N-dimethyl-2-phenylaziridinium, (-)-isomer N,N-dimethyl-2-phenylaziridinium, hydrobromide N,N-DM2PA |

Origin of Product |

United States |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of N,N-Dimethyl-2-phenylaziridinium are scarce due to its reactive nature. However, some key properties can be inferred or have been reported.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N⁺ |

| Molecular Weight | 148.22 g/mol |

| Appearance | Assumed to be a solid in salt form |

| Solubility | Expected to be soluble in polar solvents |

| CAS Number | 2641-72-7 |

Stereochemical Control and Asymmetric Transformations Mediated by N,n Dimethyl 2 Phenylaziridinium Species

Chiral Aziridinium (B1262131) Ions in Stereoselective Synthesis

Chiral aziridinium ions are highly reactive intermediates that can, in principle, play a significant role in stereoselective synthesis. The chirality of these three-membered rings, combined with the positive charge on the nitrogen atom, renders the ring carbons highly electrophilic and susceptible to nucleophilic attack. The stereochemical outcome of such ring-opening reactions is dictated by the inherent chirality of the aziridinium ion.

In the case of a chiral N,N-Dimethyl-2-phenylaziridinium ion, the stereocenter at the C2 position, bearing the phenyl group, would be the primary element of chirality. Synthetic strategies could, theoretically, utilize this chirality to direct the approach of a nucleophile, leading to the formation of a product with a controlled stereochemistry. The quaternization of the nitrogen to form the aziridinium ion significantly activates the ring for nucleophilic attack compared to the corresponding neutral aziridine (B145994).

Enantioselective and Diastereoselective Reactions Involving Aziridinium Intermediates

The ring-opening of chiral aziridines and their corresponding aziridinium ions is a key transformation in asymmetric synthesis. These reactions can proceed with high levels of both enantioselectivity and diastereoselectivity. The regioselectivity of the nucleophilic attack is influenced by the substituents on the aziridine ring. For a 2-substituted aziridine, attack can occur at either C2 or C3.

For instance, the ring-opening of N-tosylaziridines with aliphatic amines can be catalyzed by lithium perchlorate (B79767) to yield trans-1,2-diamine derivatives in high yields. researchgate.net The desymmetrization of meso-N-tosylaziridines using chiral amines has also been demonstrated as an effective strategy. researchgate.net Furthermore, palladium-catalyzed ring-opening cross-coupling reactions of enantiopure N-tosyl-2-arylaziridines have been shown to proceed with perfect regioselectivity and enantiospecificity, resulting in stereoinversion at the attacked carbon center. acs.org

While specific data for this compound is not available, one can infer the expected reactivity from related systems. The table below illustrates the outcomes of ring-opening reactions for related N-activated 2-phenylaziridines, which would be conceptually similar to the reactions of a pre-formed or in situ generated this compound ion.

Table 1: Illustrative Stereoselective Ring-Opening Reactions of N-Activated 2-Arylaziridines (Note: This table presents data for analogous compounds due to the lack of specific data for this compound)

| N-Activating Group | Nucleophile | Catalyst/Conditions | Product Type | Stereochemical Outcome |

| Tosyl | Acrylonitriles | Base, then Pd-catalyst | Tetrahydroquinolines | High yield, SN2-type ring opening |

| Tosyl | 2-Bromoindoles | Base, then Cu-catalyst | Tetrahydropyrrolo[2,3-b]indoles | Good yield, up to 99% ee |

| Boc | Various N-nucleophiles | Lewis Acid (CeCl₃·7H₂O) | Substituted 2-aminoethylpyridines | Prevalent regioselectivity |

| Trityl | Dimethyl malonate | Pd-catalyst, chiral ligand | Allylic alkylation product | High enantiomeric ratio observed |

This table is a composite of findings for different N-activated 2-arylaziridines and is intended to be illustrative of the potential reactivity.

Advanced Spectroscopic and Computational Characterization of N,n Dimethyl 2 Phenylaziridinium Reactivity

Spectroscopic Evidence for Aziridinium (B1262131) Ion Formation and Intermediates (e.g., in situ observation)

Direct observation of highly reactive species such as aziridinium ions is a significant challenge, yet crucial for confirming their role as intermediates in reaction mechanisms. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for their in situ characterization.

The formation of aziridinium ions can be spectroscopically monitored and confirmed. mdpi.com For instance, the methylation of an aziridine (B145994) to form the corresponding aziridinium ion has been observed using ¹H and ¹³C-NMR spectroscopy. mdpi.com These spectra provide characteristic signals for the protons and carbons within the strained three-membered ring and the N-alkyl groups, often showing distinct chemical shift changes compared to the uncharged aziridine precursor.

In the case of N,N-Dimethyl-2-phenylaziridinium, the key spectroscopic signatures would include:

¹H NMR: Signals corresponding to the phenyl group, the two protons on the aziridine ring, and the two N-methyl groups. Due to the restricted rotation around the C-N bonds in the strained ring, the two methyl groups can be diastereotopic and thus appear as two distinct signals, a phenomenon that can be temperature-dependent.

¹³C NMR: Characteristic shifts for the carbons of the phenyl group and, most importantly, the two carbons of the aziridine ring, which are highly sensitive to the electronic environment and the positive charge on the nitrogen atom.

Variable temperature (VT) NMR is another powerful technique employed in these studies. The bonding constraints within the strained aziridinium ring can slow the rate of pyramidal inversion at the nitrogen atom to a timescale measurable by NMR. nih.gov This dynamic process can be studied by acquiring spectra at different temperatures, allowing for the determination of the energy barrier to inversion and providing further evidence for the structure of the aziridinium intermediate. nih.gov

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | Aromatic region, typical for a monosubstituted benzene (B151609) ring. |

| Methine (CH-Ph) | ~3.5 - 4.0 | Doublet of doublets | Coupled to the two diastereotopic protons of the CH₂ group. |

| Methylene (CH₂) | ~2.5 - 3.5 | Multiplets | Protons are diastereotopic, leading to complex splitting patterns. |

| N-Methyl (N-(CH₃)₂) | ~2.8 - 3.2 | Two singlets | The two methyl groups are chemically non-equivalent due to slow nitrogen inversion. |

Note: The exact chemical shifts are illustrative and can vary based on solvent and counter-ion.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the reactivity of complex organic molecules. mdpi.com These computational methods provide detailed insights into reaction mechanisms, selectivity, and the intrinsic electronic properties that drive chemical transformations. mdpi.comresearchgate.net For this compound, DFT studies offer a molecular-level understanding that complements experimental observations.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.netmdpi.com For reactions involving this compound, this involves modeling the ring-opening process initiated by a nucleophile.

The calculations can determine the activation energies for different possible pathways. For example, a nucleophile can attack either of the two ring carbons. DFT can compute the energy barrier for each attack, revealing the kinetically favored pathway. mdpi.com The geometry of the transition state structure provides critical information; for instance, it can show whether the C-N bond is breaking as the new bond with the nucleophile is forming (an Sₙ2-like mechanism). mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state correctly connects the reactant (aziridinium ion-nucleophile complex) and the product (ring-opened amine). researchgate.net

Table 2: Example of DFT-Calculated Energy Profile for Nucleophilic Ring-Opening

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Status |

| Reactants (Aziridinium + Nu⁻) | B3LYP/6-311+G(d,p) | 0.0 | Minimum |

| Transition State (TS) | B3LYP/6-311+G(d,p) | +15.2 | Saddle Point |

| Product (Ring-opened) | B3LYP/6-311+G(d,p) | -25.7 | Minimum |

Note: Data is hypothetical and for illustrative purposes.

One of the most powerful applications of DFT in this context is the prediction of reaction selectivity. The ring-opening of this compound can lead to two different regioisomers, depending on which carbon atom is attacked by the nucleophile.

DFT calculations can accurately predict the regiochemical outcome by comparing the activation energies of the transition states leading to each product. mdpi.com The pathway with the lower energy barrier will be the dominant one. These predictions are often guided by the analysis of steric and electronic factors. For instance, the phenyl group may sterically hinder attack at the C2 carbon, while also electronically stabilizing a developing positive charge at that position, potentially favoring an Sₙ1-like mechanism with attack at the more substituted carbon. DFT can quantify these competing effects.

Furthermore, DFT is used to explain and predict stereoselectivity. nih.gov If the reaction proceeds via a concerted Sₙ2 mechanism, it is expected to occur with an inversion of configuration at the attacked carbon center. DFT calculations of the transition state geometry can confirm this stereochemical course. This is crucial for applications in asymmetric synthesis where controlling the stereochemistry of the product is paramount. nih.gov

Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors derived from the electron density. mdpi.com Analysis of these descriptors for this compound provides fundamental insights into its behavior.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For the aziridinium ion, which is an electrophile, the LUMO is of primary interest. DFT calculations can visualize the LUMO and show its localization. In a nucleophilic attack, the nucleophile's HOMO will interact with the aziridinium's LUMO. The LUMO is expected to have large coefficients on the two ring carbons, marking them as the sites for nucleophilic attack. The relative size of the coefficients on C2 and C3 can indicate the preferred site of attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. researchgate.net For the positively charged this compound ion, the MEP will show regions of high positive potential (typically colored blue), indicating the most electrophilic sites. These regions, located around the strained ring, are the most likely targets for an incoming nucleophile.

Fukui Functions and Local Softness: These are more advanced reactivity descriptors. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. For an electrophile like the aziridinium ion, the f⁺(r) function highlights the sites most susceptible to nucleophilic attack. Local softness, s(r), is related to the Fukui function and is used within the Hard and Soft Acids and Bases (HSAB) principle to predict the outcome of reactions between different types of nucleophiles and electrophiles. mdpi.com

Synthetic Applications of N,n Dimethyl 2 Phenylaziridinium in Complex Molecule Construction

Aziridinium (B1262131) Ions as Versatile Electrophilic Building Blocks

N,N-Dimethyl-2-phenylaziridinium serves as a potent electrophile due to the significant ring strain and the electron-deficient nature of the carbon atoms in the aziridinium ring. This high degree of reactivity allows for facile ring-opening reactions upon attack by a wide range of nucleophiles. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.

In the case of this compound, the phenyl group at the C2 position exerts a significant influence on the reaction's outcome. Nucleophilic attack can occur at either of the two ring carbons. The specific site of attack dictates the structure of the resulting product, leading to a variety of functionalized amine derivatives.

The versatility of this aziridinium ion as an electrophilic building block is demonstrated by its reactions with different classes of nucleophiles. For instance, reaction with soft nucleophiles, such as halides or sulfur-containing compounds, typically proceeds via an S(_N)2 mechanism. The reaction with harder nucleophiles, like organometallic reagents, can also be achieved, expanding the scope of its applications.

The reactivity of aziridinium ions like this compound allows for their use in tandem reactions, where the initial ring-opening is followed by subsequent cyclization or rearrangement steps to build more complex molecular architectures. This strategy has been employed in the synthesis of various alkaloids and other natural products.

Synthesis of Nitrogen-Containing Heterocycles via Aziridinium Intermediates

The high electrophilicity of this compound makes it a valuable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles. nih.govfrontiersin.orgmdpi.comopenmedicinalchemistryjournal.comresearchgate.net The ring-opening of the aziridinium ion by a nucleophile, which itself contains another functional group, can initiate a cascade of reactions leading to the formation of larger, more complex heterocyclic systems. This approach is a powerful strategy for the efficient construction of molecules with significant biological or material science applications. nih.govfrontiersin.orgopenmedicinalchemistryjournal.com

One common strategy involves the intramolecular cyclization of the product formed after the initial nucleophilic attack. For example, if the attacking nucleophile contains a hydroxyl, amino, or thiol group, the resulting intermediate can undergo a subsequent ring-closing reaction to form five, six, or even larger membered heterocycles. The substitution pattern of the final heterocyclic product is directly determined by the structure of the initial aziridinium ion and the nature of the nucleophile.

The synthesis of various classes of nitrogen-containing heterocycles has been achieved using this methodology, including:

Piperidines and Pyrrolidines: These saturated five- and six-membered rings are common motifs in many natural products and pharmaceuticals.

Morpholines and Piperazines: These heterocycles, containing an additional heteroatom (oxygen or nitrogen, respectively), are also readily accessible.

Fused Heterocyclic Systems: By employing di-functional nucleophiles or by designing the aziridinium precursor appropriately, it is possible to construct more complex fused ring systems.

The use of this compound and related intermediates in multicomponent reactions further expands their synthetic utility, allowing for the rapid assembly of complex heterocyclic structures from simple starting materials. researchgate.net

Application as Affinity Labeling Reagents for Mechanistic Enzymology

This compound and its derivatives have proven to be valuable tools in the field of mechanistic enzymology, particularly as affinity labeling reagents. nih.govresearchgate.net Affinity labeling is a technique used to identify and study the active site of an enzyme. nih.govresearchgate.net It involves the use of a reactive molecule that is structurally similar to the enzyme's natural substrate or a known inhibitor. nih.govresearchgate.net This "affinity label" first binds reversibly to the active site and then forms a stable, covalent bond with a nearby amino acid residue, effectively "labeling" the active site. nih.govresearchgate.net

The this compound cation is particularly well-suited for this purpose in the study of enzymes that bind cationic ligands, such as acetylcholinesterase (AChE). nih.govresearchgate.netwikipedia.org AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). wikipedia.orgebi.ac.ukresearchgate.net The active site of AChE contains an "anionic site" that specifically recognizes and binds the quaternary ammonium (B1175870) group of acetylcholine. nih.govresearchgate.netwikipedia.org

Due to its positive charge and structural features, this compound can act as a mimic of the choline (B1196258) moiety of acetylcholine and bind to the anionic site of AChE. nih.govresearchgate.net Once bound, the highly reactive aziridinium ring can be attacked by a nucleophilic amino acid residue within the active site, leading to the formation of a covalent bond and irreversible inhibition of the enzyme. nih.govresearchgate.net

By identifying the specific amino acid residue that has been covalently modified, researchers can gain valuable insights into the three-dimensional structure and catalytic mechanism of the enzyme's active site. ebi.ac.uk This information is crucial for understanding the enzyme's function and for the design of new, more potent, and selective inhibitors.

Table 1: Key Amino Acid Residues in the Acetylcholinesterase Active Site

| Residue | Function in Catalysis |

|---|---|

| Serine | Acts as the primary nucleophile, attacking the acetylcholine substrate. ebi.ac.uk |

| Histidine | Functions as a general acid-base catalyst, activating the serine residue. ebi.ac.uk |

| Glutamate | Part of the catalytic triad, helps to stabilize the transition state. ebi.ac.uk |

This table provides a simplified overview of some of the key residues involved in the function of acetylcholinesterase.

Derivatization for Selective Functional Group Introduction

The reactivity of this compound allows for its use in the selective introduction of functional groups into a molecule. The ring-opening of the aziridinium ion by a nucleophile results in the formation of a new carbon-nucleophile bond and a new amino group. This transformation can be exploited to install a variety of functionalities with a high degree of regiochemical and stereochemical control.

The choice of nucleophile determines the functional group that is introduced. For example, reaction with an azide (B81097) source, followed by reduction, can be used to introduce a primary amine. Similarly, reaction with a cyanide source can lead to the formation of a nitrile, which can be further elaborated into other functional groups such as carboxylic acids or amines.

The phenyl group on the aziridinium ring can also be modified to introduce further diversity. For instance, the aromatic ring can be substituted with various electron-donating or electron-withdrawing groups, which can influence the reactivity of the aziridinium ion and the properties of the final product.

This ability to selectively introduce functional groups makes this compound a useful tool in the synthesis of complex molecules where precise control over the placement of functional groups is required. This is particularly important in the synthesis of pharmacologically active compounds, where small changes in structure can have a significant impact on biological activity.

Perspectives and Emerging Research Directions in N,n Dimethyl 2 Phenylaziridinium Chemistry

Development of Novel Synthetic Methodologies for Aziridinium (B1262131) Generation

The generation of aziridinium ions is a critical step that dictates their subsequent utility in synthesis. Classically, these species are formed by the alkylation or protonation of a pre-existing aziridine (B145994) ring. However, recent research has focused on developing more versatile and stereocontrolled methods for their in situ generation from acyclic precursors, most notably from β-amino alcohols.

One of the most prevalent modern strategies involves the activation of the hydroxyl group of a β-amino alcohol, transforming it into a good leaving group. rasayanjournal.co.in The subsequent intramolecular cyclization via nucleophilic attack by the adjacent amino group furnishes the aziridinium ion. This process is often stereospecific, with the stereochemistry of the starting amino alcohol dictating that of the resulting aziridinium ion. A variety of reagents have been developed to facilitate this transformation under mild conditions.

For instance, the use of trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) in catalytic amounts, or N,N-diethylaminosulfur trifluoride (DAST), has proven effective for this cyclization. rasayanjournal.co.in These methods have been successfully applied to the synthesis of complex molecules, underscoring their reliability and scope. rasayanjournal.co.in The general approach allows for the generation of a diverse array of substituted aziridinium ions from readily available chiral amino acids. rasayanjournal.co.in

| Activating Reagent | Precursor Type | General Conditions | Key Features |

| Trifluoroacetic Anhydride | β-Amino Alcohols | Catalytic amount, often with an acid | Efficient for various substrates |

| DAST (N,N-Diethylaminosulfur trifluoride) | β-Amino Alcohols | Stoichiometric or catalytic | Drives formation, especially for fluoride (B91410) addition |

| Chlorosulfonic Acid / Base | β-Amino Alcohols | Two-step: sulfation then cyclization | Modified Wenker synthesis under mild conditions chemicalbook.comchemicalbook.com |

| Mitsunobu Reaction | β-Amino Alcohols | DEAD, PPh₃ | Inversion of stereochemistry at the alcohol center |

This table presents a summary of common modern methods for generating aziridinium ions from β-amino alcohols.

Another emerging area is the electrochemical synthesis of aziridines, which can then be converted to aziridinium ions. This method avoids the use of harsh chemical oxidants and offers a more sustainable approach to these reactive intermediates. chemicalbook.com

Exploration of New Reactivity Modes and Catalytic Cycles

The high ring strain and the positive charge on the nitrogen atom make aziridinium ions highly electrophilic and susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the cornerstone of their synthetic utility. Research in this area is focused on expanding the scope of nucleophiles and controlling the regioselectivity and stereoselectivity of the ring-opening process.

The ring-opening of unsymmetrical aziridinium ions, such as N,N-Dimethyl-2-phenylaziridinium, can proceed via two distinct pathways, leading to two different regioisomers. The outcome is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the aziridinium ring. Generally, the reaction proceeds via an S(_N)2-type mechanism, with the nucleophile attacking the less substituted carbon atom. However, the presence of the phenyl group in this compound can stabilize the development of positive charge at the benzylic position, potentially favoring attack at this more hindered site under certain conditions.

Recent studies have demonstrated the stereospecific and highly regioselective ring-opening of aziridinium ions with various nucleophiles, including halides, nitriles, and amines, to produce enantiomerically enriched products. This highlights the potential of aziridinium ions as chiral building blocks in asymmetric synthesis.

| Nucleophile | Product Type | Regioselectivity | Stereochemistry |

| Halides (e.g., Cl⁻, Br⁻, I⁻) | β-Haloamines | Typically attacks the less hindered carbon | Inversion of configuration |

| Cyanide (CN⁻) | β-Amino Nitriles | Controlled by substrate and conditions | Inversion of configuration |

| Amines (R₂NH) | Vicinal Diamines | Often at the less substituted position | Inversion of configuration |

| Water (H₂O) | β-Amino Alcohols | pH-dependent | Inversion of configuration |

This table illustrates the reactivity of aziridinium ions with various nucleophiles and the typical outcomes of the ring-opening reaction.

Advancements in Computational Modeling for Predictive Aziridinium Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like aziridinium ions. Density Functional Theory (DFT) and high-level ab initio methods, such as DLPNO-CCSD(T), are being employed to investigate the structures, stability, and reaction mechanisms of these species.

For the ring-opening of aziridinium ions, computational models can accurately predict the transition state energies for nucleophilic attack at different positions on the ring. This allows for the rationalization of the observed regioselectivity and the prediction of how changes in the substrate or nucleophile will affect the outcome of the reaction. These theoretical investigations have been crucial in understanding the stereospecificity of the ring-opening by halides.

In the context of this compound, computational studies could elucidate the electronic and steric effects of the phenyl group on the stability and reactivity of the aziridinium ring. For example, modeling could determine the extent of charge delocalization into the phenyl ring and how this influences the activation barriers for nucleophilic attack at the benzylic versus the non-benzylic carbon.

| Computational Method | Investigated Property | Key Findings |

| DFT (Density Functional Theory) | Reaction pathways and transition states | Provides insights into the regioselectivity of ring-opening reactions |

| DLPNO-CCSD(T) | Highly accurate energy calculations | Confirms the stereospecificity of nucleophilic attack |

| NMR and Optical Activity Calculations | Spectroscopic property prediction | Aids in the characterization of transient or unstable aziridinium ions |

This table summarizes the application of various computational methods to the study of aziridinium ion chemistry.

These computational advancements are paving the way for a more predictive approach to aziridinium chemistry, enabling the design of new reactions and catalysts with greater efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-Dimethyl-2-phenylaziridinium, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via quaternization of 2-phenylaziridine with methylating agents like methyl iodide or dimethyl sulfate. Key variables include solvent polarity (e.g., acetonitrile or dichloromethane), temperature (0–25°C), and reaction time (12–24 hours). Lower temperatures minimize side reactions like ring-opening, while polar solvents enhance ion-pair stabilization . Characterization via H NMR should confirm methyl group integration (δ 3.0–3.5 ppm for N–CH) and aziridinium ring protons (δ 4.5–5.5 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks ([M] at m/z 160.1232 for CHN). Infrared (IR) spectroscopy identifies the aziridinium ring strain via C–N stretching (1650–1700 cm). C NMR resolves the quaternary nitrogen environment (δ 65–75 ppm for C–N groups) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by storing the compound in inert (argon) vs. humid environments at 4°C, 25°C, and 40°C. Monitor decomposition via HPLC with a C18 column (UV detection at 254 nm). Hydrolysis products (e.g., dimethylamine derivatives) indicate instability in aqueous media .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of aziridinium ring-opening in nucleophilic substitution reactions?

- Methodological Answer : Compare / values using deuterated nucleophiles (e.g., DO vs. HO). A KIE >1 suggests a transition state with partial bond cleavage (S2-like), while KIE ≈1 indicates a concerted mechanism. Pair with DFT calculations to map energy barriers .

Q. What strategies resolve contradictions in reported aziridinium reactivity across solvents with differing dielectric constants?

- Methodological Answer : Systematically vary solvent polarity (ε = 2–40) and track reaction rates using stopped-flow UV-Vis spectroscopy. Polar aprotic solvents (ε > 20) stabilize the aziridinium ion, enhancing electrophilicity, while protic solvents (ε < 15) promote ion-pair dissociation, altering regioselectivity .

Q. How does this compound function as an intermediate in heterocycle synthesis, and what catalytic systems optimize its efficiency?

- Methodological Answer : The compound serves as a precursor for benzodiazepines via [3+2] cycloaddition with nitrones. Catalytic Lewis acids (e.g., ZnCl) lower the activation energy by coordinating to the aziridinium nitrogen. Screen catalysts at 0.1–5 mol% in THF at 60°C and monitor yields via GC-MS .

Q. What computational methods validate experimental data on aziridinium ring strain and its impact on reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to quantify ring strain energy (typically 20–25 kcal/mol). Compare computed H NMR chemical shifts (GIAO method) with experimental data to confirm structural accuracy. Transition state modeling identifies steric hindrance at the C2 position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported aziridinium stability across studies using different buffered systems?

- Methodological Answer : Replicate experiments in phosphate (pH 7.4) vs. acetate (pH 5.0) buffers. Use LC-MS to identify pH-dependent degradation pathways. For example, acidic conditions may protonate the aziridinium nitrogen, accelerating hydrolysis, while neutral buffers favor ion-pair stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.